molecular formula C18H20N2O2 B13610388 N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide

N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide

Cat. No.: B13610388
M. Wt: 296.4 g/mol
InChI Key: UOSMWCXKFYAYKX-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction, where a furan derivative reacts with a formylating agent.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the indole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The furan ring and carboxamide group contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-1H-indole-2-carboxamide
  • 6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide
  • N-(furan-2-ylmethyl)-6-methyl-1H-indole-2-carboxamide

Uniqueness

N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide is unique due to the combination of its furan ring, indole core, and carboxamide group This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-methyl-N-propan-2-yl-1H-indole-2-carboxamide

InChI

InChI=1S/C18H20N2O2/c1-12(2)20(11-15-5-4-8-22-15)18(21)17-10-14-7-6-13(3)9-16(14)19-17/h4-10,12,19H,11H2,1-3H3

InChI Key

UOSMWCXKFYAYKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C(=O)N(CC3=CC=CO3)C(C)C

Origin of Product

United States

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